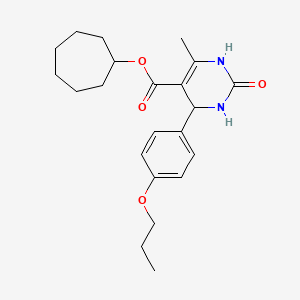
3-Chlorophenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C13H11ClO3S It is a derivative of sulfonate, characterized by the presence of a chlorophenyl group and a methylbenzene (toluene) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-chlorophenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group in the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The chlorophenyl group can undergo reduction to form the corresponding phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted sulfonates depending on the nucleophile used.
Oxidation: Formation of 3-chlorophenyl 4-methylbenzoic acid.
Reduction: Formation of 3-phenyl 4-methylbenzene-1-sulfonate.
Scientific Research Applications
3-Chlorophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group can enhance the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 4-methylbenzenesulfonate: Similar structure but with a different position of the chlorine atom.
3-Chlorophenyl 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate group.
4-Methylphenyl 4-methylbenzenesulfonate: Lacks the chlorine atom in the phenyl ring.
Uniqueness
3-Chlorophenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the chlorophenyl and methylbenzene groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H11ClO3S |
|---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
(3-chlorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11ClO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,1H3 |
InChI Key |
BYXAACAHGKCHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B15044078.png)
![ethyl 4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B15044079.png)
![ethyl N-[(2E)-3-phenylprop-2-enoyl]tryptophanate](/img/structure/B15044084.png)
![3-hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium](/img/structure/B15044089.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15044094.png)
![3-Bromo-1-[2-(4-methylphenyl)-2-oxoethyl]quinolinium](/img/structure/B15044097.png)
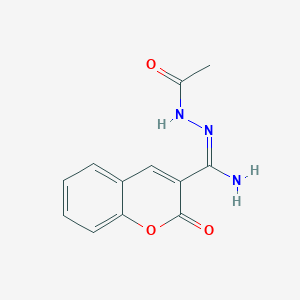
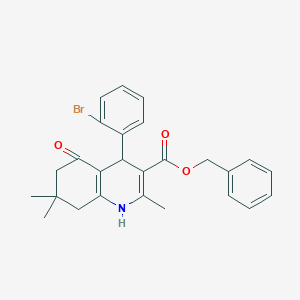
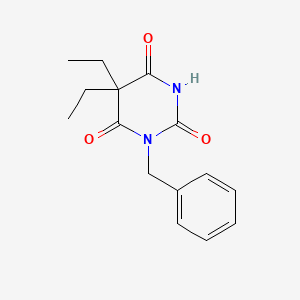
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15044136.png)
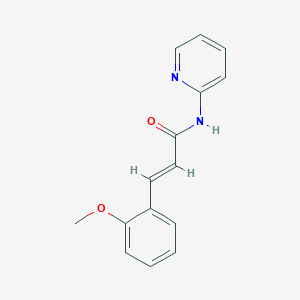
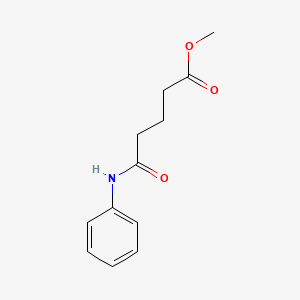
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B15044146.png)
